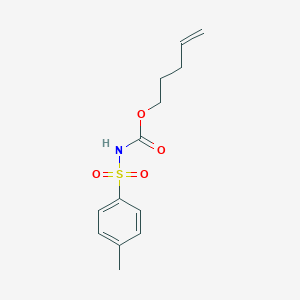
Pent-4-enyl N-(p-tolylsulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Pent-4-enyl N-(p-tolylsulfonyl)carbamate typically involves transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling . One notable method includes the use of palladium(II) catalysis in the presence of acetic acid as a solvent, which significantly accelerates the cyclization process, yielding oxazolidinones and oxazinanones with high diastereoselectivity .
Chemical Reactions Analysis
Pent-4-enyl N-(p-tolylsulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: Substitution reactions are common, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include palladium catalysts, acetic acid, and other transition metals . The major products formed from these reactions are nitrogen heterocyclic compounds such as oxazolidinones and oxazinanones .
Scientific Research Applications
Pent-4-enyl N-(p-tolylsulfonyl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of nitrogen heterocyclic scaffolds, which are important in medicinal chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential therapeutic applications due to its ability to form bioactive nitrogen heterocycles.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pent-4-enyl N-(p-tolylsulfonyl)carbamate involves the activation of sp3 C–H bonds and subsequent intramolecular C–N coupling . This process is facilitated by transition metal catalysts, which enable the formation of nitrogen heterocyclic compounds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the transition metals used .
Comparison with Similar Compounds
Pent-4-enyl N-(p-tolylsulfonyl)carbamate can be compared with other similar compounds such as:
But-3-enyl N-tosyl carbamate: This compound undergoes similar cyclization reactions to form oxazolidinones.
Other N-tosyl carbamates: These compounds also participate in transition metal-catalyzed C–H activation and C–N coupling reactions, forming various nitrogen heterocycles.
The uniqueness of this compound lies in its ability to form specific nitrogen heterocyclic scaffolds with high diastereoselectivity under optimized reaction conditions .
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
pent-4-enyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H17NO4S/c1-3-4-5-10-18-13(15)14-19(16,17)12-8-6-11(2)7-9-12/h3,6-9H,1,4-5,10H2,2H3,(H,14,15) |
InChI Key |
OCECIINFQVYTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















